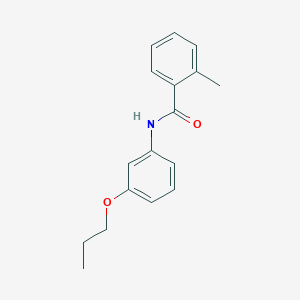![molecular formula C18H19NO4 B268622 N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide, also known as AM404, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound has been studied extensively due to its ability to modulate the endocannabinoid system and its potential to treat various neurological disorders.
Mechanism of Action
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide exerts its effects by inhibiting the reuptake of the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the body, which are involved in various physiological processes. By inhibiting the reuptake of anandamide, N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide increases its availability, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have analgesic effects by decreasing pain sensitivity. N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has also been shown to have neuroprotective effects by protecting against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise dosing and reproducibility. Additionally, it has a well-defined mechanism of action, which allows for targeted studies. However, N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide. One potential area of research is its potential to treat neurological disorders such as epilepsy and multiple sclerosis. Additionally, there is potential for N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide to be used as a pain reliever or anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide.
Synthesis Methods
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 2-methoxyphenol with 3-allyloxyaniline to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide.
Scientific Research Applications
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Additionally, it has been shown to modulate the endocannabinoid system, which is involved in various physiological processes such as pain, appetite, and mood.
properties
Product Name |
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO4/c1-3-11-22-15-8-6-7-14(12-15)19-18(20)13-23-17-10-5-4-9-16(17)21-2/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
InChI Key |
WGQAZXPSRZBMBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OCC=C |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)